2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine
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Overview
Description
2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine is a heterocyclic compound with a unique bicyclic structure. It is known for its pharmacological relevance and has been the subject of various medicinal chemistry studies. The compound’s structure consists of a pyrazine ring fused with a piperazine ring, making it an interesting target for synthetic and medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine typically involves multi-step procedures. One common method starts with the nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core. This reaction involves the displacement of a nitro group and is followed by several reduction steps to achieve the fully reduced form of the compound .
Industrial Production Methods
the compound’s synthesis in a laboratory setting often requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are commonly used in its synthesis to achieve the fully reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde, nitroalkanes, and various reducing agents. Reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with different functional groups, which can be used for further medicinal chemistry studies .
Scientific Research Applications
2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as a β-turn mimetic and as a 5-HT2C receptor agonist.
Medicine: The compound and its derivatives have been investigated for their potential as IgE inhibitors, renal outer medullary potassium channel inhibitors, and ubiquitin-specific peptidase 30 inhibitors.
Mechanism of Action
The mechanism of action of 2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a 5-HT2C receptor agonist, it binds to the receptor and activates it, leading to various downstream effects. Similarly, its inhibitory activity against renal outer medullary potassium channels and ubiquitin-specific peptidase 30 involves binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine include other heterocyclic compounds with fused ring structures, such as:
- Octahydro-2H-pyrazino[1,2-a]pyrazinones
- Octahydro-2H-pyrazino[1,2-a]pyrazinediones
- Octahydro-2H-pyrazino[1,2-a]pyrazinetriones
Uniqueness
What sets this compound apart from similar compounds is its specific pharmacophoric properties, making it a valuable target for medicinal chemistry studies. Its ability to act as a β-turn mimetic and a 5-HT2C receptor agonist, along with its inhibitory activities against various molecular targets, highlights its unique potential in scientific research and pharmaceutical development .
Properties
CAS No. |
134749-52-3 |
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Molecular Formula |
C14H21N3 |
Molecular Weight |
231.34 g/mol |
IUPAC Name |
2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine |
InChI |
InChI=1S/C14H21N3/c1-2-4-13(5-3-1)11-16-8-9-17-7-6-15-10-14(17)12-16/h1-5,14-15H,6-12H2 |
InChI Key |
BDJDGOJLRMBDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(CC2CN1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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